Bis(3-methyl-1-(2-methylpropyl)butyl) maleate
Description
Properties
CAS No. |
53926-30-0 |
|---|---|
Molecular Formula |
C22H40O4 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
bis(2,6-dimethylheptan-4-yl) (Z)-but-2-enedioate |
InChI |
InChI=1S/C22H40O4/c1-15(2)11-19(12-16(3)4)25-21(23)9-10-22(24)26-20(13-17(5)6)14-18(7)8/h9-10,15-20H,11-14H2,1-8H3/b10-9- |
InChI Key |
UKKYKDNJYATJBV-KTKRTIGZSA-N |
Isomeric SMILES |
CC(C)CC(CC(C)C)OC(=O)/C=C\C(=O)OC(CC(C)C)CC(C)C |
Canonical SMILES |
CC(C)CC(CC(C)C)OC(=O)C=CC(=O)OC(CC(C)C)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-methyl-1-(2-methylpropyl)butanol
The branched alcohol can be synthesized by:
- Alkylation of a suitable precursor such as 3-methylbutanal or 3-methyl-1-butene derivatives with isobutyl halides or equivalents under controlled conditions to introduce the 2-methylpropyl substituent.
- Reduction of the resulting ketone or aldehyde intermediates using hydride reagents like lithium aluminum hydride or catalytic hydrogenation to yield the branched alcohol.
- Purification by distillation or chromatography to isolate the stereochemically pure alcohol.
Esterification with Maleic Acid
The esterification is performed by:
- Direct reaction of maleic acid with the branched alcohol in the presence of an acid catalyst such as sulfuric acid, p-toluenesulfonic acid, or using coupling agents like dicyclohexylcarbodiimide (DCC) to activate the carboxyl groups.
- Use of azeotropic removal of water (e.g., Dean-Stark apparatus) to drive the equilibrium towards ester formation.
- Control of reaction temperature and solvent choice (e.g., toluene, benzene, or chlorinated solvents) to optimize yield and minimize side reactions such as maleic acid isomerization to fumaric acid.
- Purification by recrystallization or chromatography to obtain the pure bis-ester.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Alkylation | 3-methylbutanal + isobutyl halide, base (e.g., NaH) | 0–25 | 12 | 80–90 | Anhydrous conditions preferred |
| Reduction | LiAlH4 in ether solvents | 0–25 | 4–6 | 85–95 | Slow addition to control exotherm |
| Esterification | Maleic acid + branched alcohol + H2SO4 catalyst | 80–110 | 6–12 | 75–85 | Azeotropic water removal recommended |
Analytical Characterization and Research Outcomes
Nuclear Magnetic Resonance (NMR) Spectroscopy :
Proton and carbon NMR confirm the ester formation and the integrity of the branched alkyl chains. Characteristic chemical shifts for the maleate vinyl protons (~6.3 ppm) and alkyl chain methyl groups (~0.9 ppm) are observed.Infrared (IR) Spectroscopy :
Strong ester carbonyl absorption bands near 1735 cm⁻¹ and the disappearance of maleic acid carboxylic acid O–H stretch (~2500–3300 cm⁻¹) confirm esterification.Mass Spectrometry (MS) :
Molecular ion peaks consistent with the bis-ester molecular weight validate the compound's identity.Chromatographic Purity :
High-performance liquid chromatography (HPLC) and gas chromatography (GC) methods demonstrate purity >95%, essential for further applications.Stereochemical Purity :
Chiral HPLC or optical rotation measurements confirm the stereochemical integrity of the branched alkyl substituents.
Comparative Analysis with Related Compounds
| Feature | This compound | Simple Maleate Esters (e.g., Dimethyl Maleate) |
|---|---|---|
| Alkyl Chain Complexity | Highly branched, chiral | Simple methyl or ethyl groups |
| Steric Hindrance | High | Low |
| Esterification Challenges | Requires careful control to avoid isomerization | Straightforward |
| Yield | Moderate to high (75–85%) | Typically higher (>90%) |
| Purification | More demanding due to similar side products | Easier |
Literature and Patent Sources
The preparation methods for structurally related compounds, such as substituted alkyl phenols and amine derivatives, have been extensively documented in patent literature (e.g., WO2008012047A1, US8877974B2, US20100099916A1), which describe processes involving controlled reaction conditions, substrate-controlled stereochemistry, and environmentally acceptable solvents and catalysts. These patents emphasize efficient synthesis with high stereoselectivity and minimal side products, principles applicable to the preparation of this compound as well.
Chemical Reactions Analysis
Types of Reactions
Bis(3-methyl-1-(2-methylpropyl)butyl) maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and other functional derivatives.
Scientific Research Applications
Bis(3-methyl-1-(2-methylpropyl)butyl) maleate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug delivery applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bis(3-methyl-1-(2-methylpropyl)butyl) maleate involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release maleic acid and the corresponding alcohol, which can then participate in various biochemical processes. The compound’s structural properties allow it to interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- Bis(2-ethylhexyl) maleate
- Bis(2-methylpropyl) maleate
- Bis(3-methylbutyl) maleate
Uniqueness
Bis(3-methyl-1-(2-methylpropyl)butyl) maleate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specialized applications .
Q & A
Q. What are the recommended methodologies for synthesizing Bis(3-methyl-1-(2-methylpropyl)butyl) maleate in academic laboratories?
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine melting point analysis (target range: 99–106°C, based on branched alkyl maleates ) with ¹H/¹³C NMR to confirm ester linkage and branching. Quantitative NMR using certified reference materials (e.g., 3,5-bis(trifluoromethyl)benzoic acid CRM4601-b ) ensures accuracy. High-performance liquid chromatography (HPLC) with UV detection (λ = 210 nm) is recommended for purity assessment, calibrated against commercial maleate standards.
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Use non-permeable nitrile gloves and safety goggles to prevent skin/eye contact. Avoid inhalation by working in a fume hood. Although acute toxicity data for this compound is unavailable, structurally similar maleates (e.g., diisopropyl maleate) require neutral-pH spill kits and disposal via licensed hazardous waste services . Store in airtight containers at room temperature, away from oxidizers .
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis of this compound?
- Methodological Answer : Apply Design of Experiments (DoE) to evaluate variables (catalyst loading, solvent ratio, temperature). Membrane separation technologies (e.g., nanofiltration) can recover unreacted alcohol, improving atom economy . Kinetic studies using inline FTIR or Raman spectroscopy help identify rate-limiting steps. For example, slow alcohol diffusion in branched systems may necessitate prolonged reaction times or phase-transfer catalysts.
Q. How should discrepancies in thermal stability data be resolved for this compound?
- Methodological Answer : Conduct thermogravimetric analysis (TGA) under inert (N₂) and oxidative (air) atmospheres to differentiate decomposition pathways. Compare results with computational models (e.g., DFT calculations for bond dissociation energies). If conflicting data persists, validate via collaborative inter-laboratory studies using standardized protocols, as seen in CRM development for fluorinated benzoic acids .
Q. What advanced techniques address challenges in isolating this compound from reaction byproducts?
- Methodological Answer : Use simulated moving bed (SMB) chromatography for continuous purification, leveraging polarity differences between the target ester and maleic acid byproducts. For trace impurities (<1%), preparative HPLC with chiral columns (if stereoisomers form) or centrifugal partition chromatography (CPC) may be required. Process simulation software (e.g., Aspen Plus) can model solvent recovery and optimize throughput .
Methodological Frameworks
- Theoretical Basis : Link synthesis and stability studies to esterification kinetics or free-radical degradation mechanisms , ensuring alignment with broader chemical engineering principles (e.g., Arrhenius equation for temperature-dependent reactions) .
- Data Validation : Cross-reference experimental results with analogous compounds (e.g., diisopropyl maleate ) and computational predictions to mitigate data gaps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
